1-Chloro-4-methylpentan-3-one
Description
1-Chloro-4-methylpentan-3-one (C₆H₁₁ClO) is a halogenated ketone characterized by a chloro substituent at the 1-position and a methyl group at the 4-position of a pentan-3-one backbone. This compound is primarily utilized as a key intermediate in the synthesis of agrochemicals, particularly pesticides, due to its reactivity in nucleophilic substitution and condensation reactions . Its structure allows for versatile functionalization, making it valuable in constructing complex molecules. Synthetically, it can be prepared via Friedel-Crafts acylation or halogenation of precursor ketones, though optimized routes are often proprietary in industrial settings .
Properties
CAS No. |
32830-98-1 |
|---|---|
Molecular Formula |
C6H11ClO |
Molecular Weight |
134.60 g/mol |
IUPAC Name |
1-chloro-4-methylpentan-3-one |
InChI |
InChI=1S/C6H11ClO/c1-5(2)6(8)3-4-7/h5H,3-4H2,1-2H3 |
InChI Key |
ZXYVSEMHMYCCAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(4-Chlorophenyl)-4,4-dimethylpentan-3-one
- Structure : Features a 4-chlorophenyl group at the 1-position and two methyl groups at the 4-position.
- Properties : Increased molecular weight (due to the aromatic ring) and higher melting/boiling points compared to this compound. The phenyl group enhances π-π stacking, influencing crystallinity and stability .
- Applications : Widely used in pesticide synthesis, particularly in derivatives requiring aromatic moieties for target specificity .
4-Methylpentan-3-one (Mesityl Oxide)
- Structure : Lacks the chloro substituent at the 1-position.
- Properties : Lower polarity and reduced reactivity in halogenation reactions. Higher volatility (bp ~130°C) compared to chlorinated analogues.
- Applications : Primarily a solvent or precursor in fragrances, less relevant in agrochemistry due to absence of halogen-driven bioactivity.
1-Bromo-4-methylpentan-3-one
- Structure : Bromine replaces chlorine at the 1-position.
- Properties : Higher molecular weight and boiling point (due to Br’s larger atomic radius). Increased leaving-group ability in SN2 reactions.
- Applications : Similar pesticidal applications but less commonly used due to cost and environmental concerns.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Solubility (Water) |
|---|---|---|---|---|---|
| This compound | C₆H₁₁ClO | 134.60 | ~180 (est.) | -20 (est.) | Low |
| 1-(4-Chlorophenyl)-4,4-dimethylpentan-3-one | C₁₃H₁₅ClO | 222.71 | >250 | 98–100 | Insoluble |
| 4-Methylpentan-3-one | C₆H₁₀O | 98.14 | 130 | -59 | Slightly soluble |
Research Findings and Trends
- Synthesis Optimization : Xia & Hu (2008) demonstrated that 1-(4-Chlorophenyl)-4,4-dimethylpentan-3-one can be synthesized with >90% yield via Claisen-Schmidt condensation, a method adaptable to the target compound with modifications .
- Environmental Impact : Chlorinated ketones face scrutiny under REACH regulations, driving research into greener halogenation methods.
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